molecular formula C9H3BrFIN2O4 B13837002 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one

Cat. No.: B13837002
M. Wt: 428.94 g/mol
InChI Key: ODIAWFLPNHVGJZ-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is a polyhalogenated and polynitrated quinolinone derivative. Its structure features a quinoline core substituted with bromine (C7), fluorine (C8), iodine (C6), a hydroxyl group (C4), and a nitro group (C3). However, its specific biological activity remains underexplored in publicly available literature.

Properties

Molecular Formula

C9H3BrFIN2O4

Molecular Weight

428.94 g/mol

IUPAC Name

7-bromo-8-fluoro-4-hydroxy-6-iodo-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H3BrFIN2O4/c10-4-3(12)1-2-6(5(4)11)13-9(16)7(8(2)15)14(17)18/h1H,(H2,13,15,16)

InChI Key

ODIAWFLPNHVGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1I)Br)F)NC(=O)C(=C2O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes and Conditions

Halogenation
  • Method: Electrophilic aromatic substitution or directed ortho-metalation strategies are employed to introduce halogens.
  • Reagents and Catalysts:
    • Bromination typically uses copper(II) bromide or N-bromosuccinimide (NBS).
    • Fluorination can be achieved via selective fluorinating agents or starting from fluorinated quinoline precursors.
    • Iodination often utilizes copper(I) iodide catalysis in Ullmann-type coupling reactions.
  • Reaction Conditions: Controlled temperature (room temperature to moderate heating), inert atmosphere, and solvent choice (e.g., THF, DMF) are critical for selective halogenation without over-substitution.
Nitration
  • Method: Electrophilic nitration using mixed acid systems (HNO₃/H₂SO₄) is applied.
  • Reaction Conditions: Reflux conditions with careful temperature monitoring to avoid degradation or multiple nitrations.
  • Selectivity: The quinolinone framework directs nitration preferentially at the C3 position due to electronic effects.
Hydroxylation
  • Method: Hydroxylation at C4 can be achieved by hydrolysis of appropriate intermediates or via directed substitution reactions.
  • Reaction Conditions: Acid or base catalysis may be used, with polar aprotic solvents such as DMSO or DMF to facilitate the reaction.

Industrial Scale Considerations

  • Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
  • Temperature and Pressure: Optimization to maximize yield and minimize by-products.
  • Purification: Techniques such as recrystallization from polar aprotic solvents, chromatography, and vacuum drying are employed to isolate pure compound.

Data Tables Summarizing Preparation Parameters

Step Reagents/Catalysts Conditions Yield (%) Notes
Halogenation CuBr₂, NBS, CuI RT to 80 °C, inert atmosphere 70–85 Sequential halogenation for regioselectivity
Nitration HNO₃/H₂SO₄ (Mixed acid) Reflux, controlled temperature 60–75 Selective nitration at C3
Hydroxylation Hydrolysis with acid/base catalyst Room temperature to mild heat 65–80 Hydroxyl group installation at C4
Purification Recrystallization, chromatography Solvents: DMSO, EtOAc >95 (purity) Ensures removal of impurities

Characterization Techniques for Confirmation

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups into the quinoline ring.

Scientific Research Applications

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigation of its biological activity and mechanism of action.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one would depend on its specific interactions with biological targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with halogenated and nitrated quinolinones to evaluate substituent effects on physicochemical properties, reactivity, and bioactivity. Below is a detailed analysis:

Table 1: Structural and Spectral Comparison of Halogenated Quinolinones

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (NMR, MS) Reference
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one Br (C7), F (C8), I (C6), -OH (C4), -NO₂ (C3) ~505.9 (calculated) Not reported in available literature -
5-Bromo-8-fluoroquinolin-2(1H)-one Br (C5), F (C8) ~244.0 $ ^1H $-NMR (DMSO-d₆): δ 8.15 (s, H2), 7.71–7.65 (m, H6, H7) [1341609-10-6]
8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one Br (C8), F (C6), -CH₃ (C7) ~270.1 MS (EI): m/z 271 (M⁺–NO₂) [1420794-60-0]
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole -NO₂ (C3), F (C2’), -OCH₃ (C5’) ~363.3 $ ^1H $-NMR (DMSO-d₆): δ 12.06 (s, NH), 8.36 (s, H2) Compound 7b

Key Observations

Halogenation Effects: The iodine substituent in the target compound introduces significant steric bulk and polarizability compared to smaller halogens (Br, F) in analogs. This may reduce solubility but enhance halogen-bonding interactions in biological targets . Fluorine at C8 is conserved in multiple analogs (e.g., 5-Bromo-8-fluoroquinolin-2(1H)-one), suggesting its role in modulating electronic effects or metabolic stability .

Nitro Group Reactivity :

  • The nitro group at C3 is shared with Compound 7b (a carbazole derivative), which exhibits a characteristic $ ^1H $-NMR signal at δ 8.36 ppm for H2 . In the target compound, the nitro group likely deshields adjacent protons, though specific data are lacking.

Hydroxyl Group Influence :

  • The C4 hydroxyl group differentiates the target compound from methyl- or methoxy-substituted analogs (e.g., 9b in ). This group may enhance hydrogen-bonding capacity, impacting solubility and target binding .

Spectral Data Gaps: Unlike analogs such as 5-Bromo-8-fluoroquinolin-2(1H)-one (δ 8.15 ppm for H2 ), the target compound’s NMR and MS data are absent in available literature, limiting direct spectral comparisons.

Synthetic Challenges: The simultaneous presence of Br, F, I, and -NO₂ complicates synthesis. Cross-coupling reactions (e.g., Suzuki-Miyaura) used for analogs (e.g., Compound 9a ) may require optimization to avoid halogen displacement or nitro group reduction.

Methodological Notes

  • Structural Characterization : SHELX software () is widely used for crystallographic refinement of similar halogenated compounds, though its application to the target compound remains unreported .
  • Spectral Analysis : $ ^1H $- and $ ^{13}C $-NMR protocols for analogs (e.g., Table 1 in ) provide a framework for future characterization of the target compound .

Biological Activity

7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_5BrFINO_3, with a molecular weight of approximately 303.05 g/mol. The presence of halogen atoms (bromine, fluorine, and iodine) and a nitro group contributes to its unique reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. A study highlighted that derivatives of 8-hydroxyquinoline (8-HQ), including those with similar substitutions as in this compound, showed promising results against various bacterial strains. For instance, compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumonia .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
7-Bromo...Pseudomonas aeruginosa22
7-Bromo...Klebsiella pneumonia25
Standard DrugPseudomonas aeruginosa24
Standard DrugKlebsiella pneumonia27

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The compound in focus has shown moderate cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures were evaluated for their ability to inhibit cell proliferation in A549 lung cancer cells. The results indicated that certain substitutions could enhance cytotoxicity while minimizing adverse effects .

Case Study: Cytotoxicity Evaluation
In a recent study, compounds structurally related to this compound were screened for their effects on A549 cells. The most promising derivative exhibited a cytotoxicity rate of approximately 30% at a concentration of 10 µM, indicating potential for further development as an anticancer agent .

Antiviral Activity

The antiviral properties of quinoline derivatives have gained attention in light of recent viral outbreaks. Compounds with similar structural features have been tested against viruses such as H5N1 avian influenza. The results demonstrated that increasing lipophilicity and electron-withdrawing substituents significantly enhanced antiviral activity .

Table 2: Antiviral Activity Against H5N1

Compound NameVirus Growth Inhibition (%)Cytotoxicity (%)
8-Hydroxy...854
3-Cl-2-F91.279.3
Standard CompoundXY

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies suggest that the biological activity of quinoline derivatives is influenced by their electronic properties and lipophilicity. Increased electron-withdrawing character from substituents correlates with enhanced activity against both bacterial and viral targets .

Q & A

Basic: What are the key synthetic routes for preparing 7-bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one?

Methodological Answer:
The compound can be synthesized via multi-step halogenation and nitration reactions. A common approach involves:

  • Halogenation: Sequential introduction of bromine, fluorine, and iodine at specific positions using directed ortho-metallation or electrophilic substitution. For example, iodine can be introduced via Ullmann coupling under copper catalysis .
  • Nitration: Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under reflux, as seen in analogous quinolinone syntheses .
  • Purification: Vacuum drying and recrystallization from polar aprotic solvents (e.g., DMSO) to isolate the product .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves substituent positions and hydrogen-bonding networks, particularly for the hydroxyl and nitro groups .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies halogen-induced deshielding effects (e.g., fluorine at C8 causes distinct splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, especially given the high molecular weight from multiple halogens .

Basic: How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening: Use a tiered solvent approach (DMSO > aqueous buffers > ethanol) with UV-Vis spectrophotometry to quantify solubility. Note that nitro groups may reduce solubility in non-polar solvents .
  • Stability Tests: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Protect from light to prevent nitro group photoreduction .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles are mandatory due to potential mutagenicity from nitro and halogen groups .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., HBr, HI byproducts) .
  • Storage: Keep in amber vials at 2–8°C to prevent thermal or photolytic decomposition .

Advanced: How can biological activity be evaluated against cancer or microbial targets?

Methodological Answer:

  • Anticancer Assays: Perform MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar compounds (e.g., 7-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, which shows nanomolar activity) .
  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. The iodine substituent may enhance membrane penetration .

Advanced: How do substituent positions influence structure-activity relationships (SAR)?

Methodological Answer:

  • Halogen Effects: Bromine at C7 and iodine at C6 increase steric bulk, potentially enhancing target binding. Fluorine at C8 improves metabolic stability via reduced CYP450 interaction .
  • Nitro Group: The 3-nitro group is critical for electron-withdrawing effects, modulating quinolinone ring reactivity. Replace with cyano groups to study electronic contributions .

Advanced: How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Source Validation: Cross-check purity (≥95% by HPLC) and batch-to-batch consistency, as impurities like dehalogenated byproducts can skew results .
  • Assay Replication: Repeat assays in triplicate across independent labs. For example, discrepancies in IC₅₀ values may arise from cell line heterogeneity or serum content variations .

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to SIRT1 or KRAS mutants. The nitro group may form hydrogen bonds with catalytic residues .
  • DFT Calculations: Analyze electron density maps to predict sites for electrophilic attack, guiding derivative synthesis .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ vs. Xantphos-Pd catalysts for Suzuki-Miyaura couplings to improve yields (e.g., 79.1% achieved with Pd(PPh₃)₄ ).
  • Temperature Control: Optimize nitration at 120°C in H₂SO₄/H₂O to minimize byproducts .
  • Green Chemistry: Substitute 1,4-dioxane with cyclopentyl methyl ether (CPME) for safer solvent systems .

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